3-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide
Description
3-Methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyridine-thiophene hybrid scaffold.
Properties
IUPAC Name |
3-methyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-13-3-2-4-16(9-13)23(20,21)19-11-14-5-7-18-17(10-14)15-6-8-22-12-15/h2-10,12,19H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCBBCMIODTFSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 3-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Biological Activity
3-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 320.39 g/mol. The compound features a sulfonamide group, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₂O₂S |
| Molecular Weight | 320.39 g/mol |
| CAS Number | 2034397-61-8 |
Antimicrobial Properties
Preliminary studies indicate that compounds structurally similar to this compound exhibit significant activity against various pathogens, including Mycobacterium tuberculosis . The sulfonamide moiety is known for its role in inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis, which is crucial for bacterial growth and survival.
NLRP3 Inflammasome Inhibition
Recent research has highlighted the role of sulfonamide derivatives in inhibiting the NLRP3 inflammasome, which is implicated in several inflammatory diseases. A study demonstrated that modifications to the sulfonamide structure could enhance inhibitory potency against NLRP3, suggesting that this compound may similarly affect this pathway . In vitro assays showed that certain analogs exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects on inflammasome activation.
Cytotoxicity Assessment
In cytotoxicity assays conducted on various cell lines (e.g., J774A.1 and HEK293), compounds related to this class of sulfonamides demonstrated minimal cytotoxic effects at concentrations significantly higher than their effective doses. This suggests a favorable safety profile for potential therapeutic applications .
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : The sulfonamide group can competitively inhibit enzymes involved in folate metabolism.
- Inflammatory Pathway Modulation : By targeting the NLRP3 inflammasome, these compounds can reduce the production of pro-inflammatory cytokines like IL-1β.
- Antioxidant Activity : Some studies have indicated that related compounds exhibit antioxidant properties, contributing to their overall biological efficacy.
Study on NLRP3 Inhibitors
In a focused study on NLRP3 inhibitors, several sulfonamide derivatives were evaluated for their potency and selectivity. The compound demonstrated an IC50 value of approximately 0.91 μM in cellular models, indicating significant inhibition of NLRP3 activation while maintaining low cytotoxicity levels .
Antimicrobial Activity Evaluation
A separate investigation into antimicrobial properties revealed that related compounds showed promising results against Mycobacterium tuberculosis H37Ra , with effective concentrations noted around 10 μM. This highlights the potential of sulfonamide derivatives as therapeutic agents against resistant strains of bacteria.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the pyridine and thiophene moieties. For example:
Suzuki-Miyaura Coupling : To attach the thiophen-3-yl group to the pyridine ring using palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of toluene/ethanol under reflux .
Sulfonamide Formation : Reacting the pyridine-thiophene intermediate with 3-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C .
- Optimization : Yield and purity depend on solvent choice (polar aprotic solvents improve sulfonamide coupling), temperature control (prevents side reactions), and catalyst loading (1–5 mol% Pd).
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the thiophene-pyridine linkage (e.g., aromatic proton shifts at δ 7.2–8.5 ppm for pyridine and δ 6.8–7.1 ppm for thiophene) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₇N₂O₂S₂: 365.0732) .
- X-ray Crystallography : Resolves stereochemistry; lattice parameters (e.g., triclinic system with a = 9.556 Å, α = 88.7°) confirm solid-state packing .
Advanced Research Questions
Q. What strategies are employed to evaluate the biological activity of this compound, particularly in enzyme inhibition or receptor binding?
- Methodological Answer :
- In Vitro Assays :
Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ values against kinases like GATA-2 .
Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in target cells via liquid scintillation counting .
- Data Interpretation : Compare dose-response curves (log[inhibitor] vs. normalized activity) to identify potency thresholds (e.g., IC₅₀ < 1 µM suggests high affinity) .
Q. How do structural modifications (e.g., substituting thiophene with furan) impact metabolic stability and pharmacokinetics?
- Methodological Answer :
- Metabolic Profiling : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Major metabolites often result from oxidation of the thiophene ring or demethylation of the benzenesulfonamide group .
- Pharmacokinetic Parameters :
- Half-life (t½) : Determined in rodent plasma (e.g., t½ = 2–4 hours for the parent compound).
- Bioavailability : Assessed by comparing AUC₀–24h after oral vs. intravenous administration .
Q. What computational methods are used to predict binding modes of this compound to therapeutic targets (e.g., GATA-2)?
- Methodological Answer :
- Molecular Docking : Utilize software like AutoDock Vina to simulate interactions between the sulfonamide group and target active sites (e.g., hydrogen bonding with Arg residue in GATA-2) .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD < 2 Å indicates stable complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
